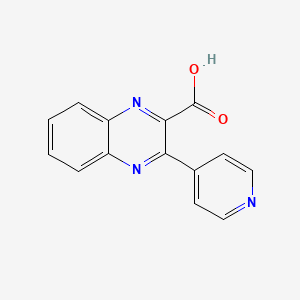

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid

Overview

Description

Synthesis Analysis

Quinoxalines have been synthesized using various methods over the past two decades . A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis

Quinoxalines have been extensively studied for their chemical reactions . They are important biological agents with several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Scientific Research Applications

Comprehensive Analysis of 3-Pyridin-4-yl-quinoxaline-2-carboxylic Acid Applications:

Medicinal Chemistry: Potential Therapeutic Applications

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid, also known as PQCE, has garnered attention in medicinal chemistry due to its potential therapeutic applications. It is being explored for its properties as a pharmacophore, which could lead to the development of new drugs with antitumor and anticancer activities .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of novel 3-(pyridin-4-yl)-1,2,4-triazines and their analogs, which have shown promise in various pharmacological studies .

Anti-fibrotic Activity

Researchers are investigating the anti-fibrotic activity of derivatives of this compound, which could lead to new treatments for fibrotic diseases .

Green Chemistry Catalyst

Derivatives of 3-pyridin-4-ylquinoxaline-2-carboxylic acid have been used as green and efficient catalysts in the synthesis of pyrazoloquinolinones, highlighting its role in promoting environmentally friendly chemical reactions .

Inhibitors for Schizophrenia

Specific analogs of this compound have emerged as potent inhibitors for schizophrenia, particularly targeting the PDE10A enzyme .

Organic Light-Emitting Diodes (OLED)

The compound’s derivatives are being explored for use in OLED technology due to their electron-accepting properties, which could lead to advancements in light-emitting devices .

Synthetic Organic Chemistry

It is also a key intermediate in synthetic organic chemistry, aiding in the synthesis of various biologically active molecules .

Drug Discovery Scaffold

Quinoxaline derivatives, including those related to 3-pyridin-4-ylquinoxaline-2-carboxylic acid, serve as vital scaffolds in drug discovery, playing a significant role in medicinal chemistry research .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

properties

IUPAC Name |

3-pyridin-4-ylquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c18-14(19)13-12(9-5-7-15-8-6-9)16-10-3-1-2-4-11(10)17-13/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTAUZJFAFPTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C(=O)O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Amino-5-Cbz-5-aza-spiro[2.4]heptane](/img/structure/B1407242.png)

![2-(Boc-amino)-5-aza-spiro[3.4]octane](/img/structure/B1407247.png)

![2-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B1407248.png)

![Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1407252.png)

![Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1407253.png)

![tert-butyl N-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate](/img/structure/B1407255.png)

![6,6-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B1407257.png)

![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1407259.png)

![ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B1407260.png)

![5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B1407261.png)